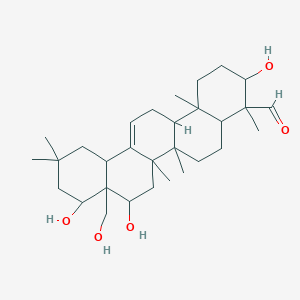
(3S,4S,4Ar,6aR,6bS,8R,8aS,9S,12aS,14aR,14bR)-3,8,9-trihydroxy-8a-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Camelliagenin b belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Camelliagenin b exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, camelliagenin b is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, camelliagenin b can be found in fats and oils and tea. This makes camelliagenin b a potential biomarker for the consumption of these food products.
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Biological Activity
- A study by El Azab, Youssef, and Amin (2014) explored the microwave-assisted synthesis of novel 2H-Chromene derivatives, including compounds structurally related to the specified chemical, demonstrating significant antimicrobial activity against various bacteria and fungi (El Azab, Youssef, & Amin, 2014).
Synthesis of Polyhydroxyindolizidines
- Research by Izquierdo et al. (1999) detailed the synthesis of 4-Octulose derivatives, serving as intermediates in synthesizing polyhydroxyindolizidines, compounds of interest due to their potential biological activities (Izquierdo et al., 1999).
Formation of Pyrano-Dioxine Glycosides
- Morishita, Honmi, Ito, and Maeba (1992) investigated the synthesis of glycosides, including (4aS,8aS)- and (4aR,8aR) variants, similar in structure to the compound , which could be used for further biochemical applications (Morishita, Honmi, Ito, & Maeba, 1992).
Development of Chiral Blocks for Synthesis
- A study by Gimazetdinov et al. (2016) focused on the hydroxymethylation of bicyclic allylsilane, producing products with a similar structural framework, indicating potential in cyclopentanoids synthesis (Gimazetdinov et al., 2016).
Novel Bis Compounds Incorporating Pyrazole Moiety
- Research by Hawass, Sanad, Ahmed, and Elneairy (2018) on synthesizing novel bis compounds, including 3-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, showcases the chemical versatility and potential applications in various fields (Hawass, Sanad, Ahmed, & Elneairy, 2018).
Mimics of [FeFe]-Hydrogenase
- Qian, Zhong, Wei, Wang, Xiao, Long, and Liu (2015) reported on diiron hexacarbonyl complexes bearing a naphthalene-1,8-dithiolate bridge, relevant to mimicking the diiron subunit of [FeFe]-hydrogenase, a critical component in biological electron transfer processes (Qian et al., 2015).
Synthesis of Statins
- Tararov et al. (2006) discussed the synthesis of the chiral side chain of statins, highlighting the use of compounds structurally related to the specified chemical as intermediates (Tararov et al., 2006).
Propiedades
Número CAS |
14511-74-1 |
|---|---|
Nombre del producto |
(3S,4S,4Ar,6aR,6bS,8R,8aS,9S,12aS,14aR,14bR)-3,8,9-trihydroxy-8a-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carbaldehyde |
Fórmula molecular |
C30H48O5 |
Peso molecular |
488.7 g/mol |
Nombre IUPAC |
3,8,9-trihydroxy-8a-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carbaldehyde |
InChI |
InChI=1S/C30H48O5/c1-25(2)13-19-18-7-8-21-26(3)11-10-22(33)27(4,16-31)20(26)9-12-28(21,5)29(18,6)15-24(35)30(19,17-32)23(34)14-25/h7,16,19-24,32-35H,8-15,17H2,1-6H3 |
Clave InChI |
RJEBVLDZINEMCO-CUCCWGAISA-N |
SMILES isomérico |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(C[C@@H]5O)(C)C)CO)O)C)C)(C)C=O)O |
SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)CO)O)C)C)(C)C=O)O)C)C |
SMILES canónico |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)CO)O)C)C)(C)C=O)O)C)C |
melting_point |
200-205°C |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



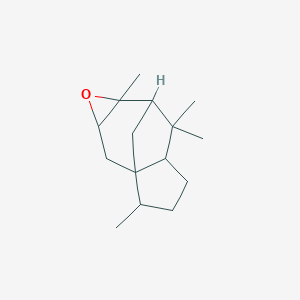
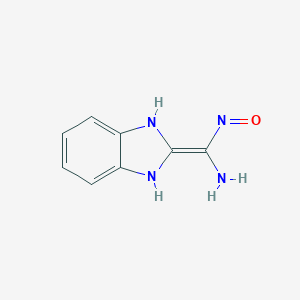
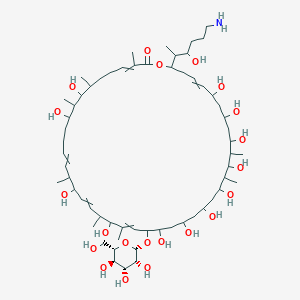
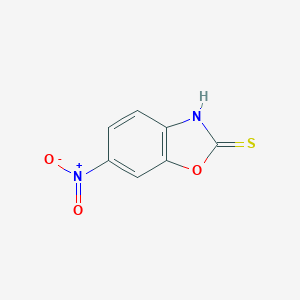
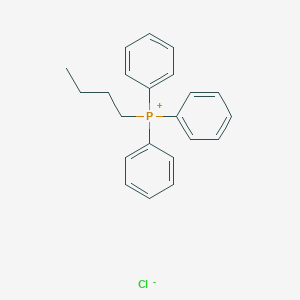
![[(Z)-But-2-en-2-yl] dimethyl phosphate](/img/structure/B81359.png)
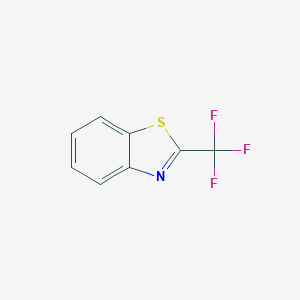
![(4-Nitrophenyl) 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetate](/img/structure/B81362.png)
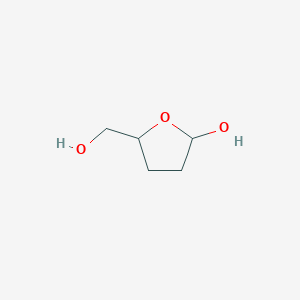
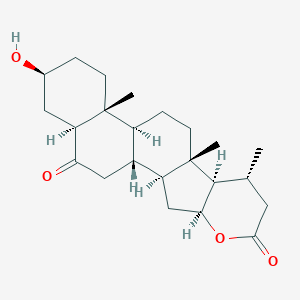
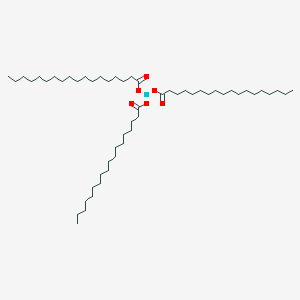
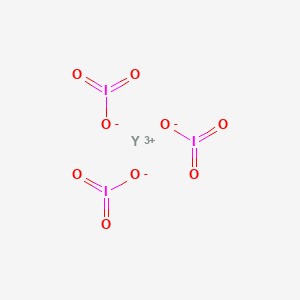
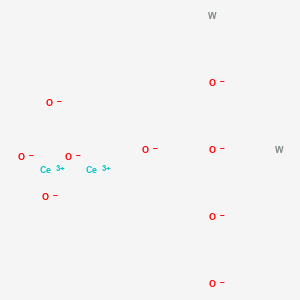
![[(2R,3R,4S,5S,6S)-3,4,5-Triacetyloxy-6-chlorooxan-2-yl]methyl acetate](/img/structure/B81375.png)